molecular formula C17H24BrN3O2 B2723606 1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705835-15-9

1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B2723606
CAS No.: 1705835-15-9
M. Wt: 382.302
InChI Key: OXTLCJWOZMDGAZ-UHFFFAOYSA-N
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Description

1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine is a synthetically engineered bipiperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,4'-bipiperidine core, a scaffold recognized for its relevance in developing biologically active molecules, notably in central nervous system (CNS) targeting agents such as the muscarinic antagonist Biperiden . The structure is further functionalized with a 4-methoxy group to fine-tune electronic properties and a 5-bromopyridine-3-carbonyl moiety, which serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions . The bromine atom on the pyridine ring makes it a valuable intermediate for constructing more complex molecular architectures through reactions like Suzuki, Negishi, or Stille couplings, which are well-established methods for functionalizing heterocyclic systems . Researchers can leverage this compound as a key building block in the synthesis of potential protease inhibitors, receptor antagonists, or other pharmacologically relevant molecules. Its structural features are designed to allow researchers to explore interactions with various enzymatic targets and biological pathways. This product is intended for research purposes in laboratory settings only. It is strictly for in vitro studies and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c1-23-16-4-8-20(9-5-16)15-2-6-21(7-3-15)17(22)13-10-14(18)12-19-11-13/h10-12,15-16H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTLCJWOZMDGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps. One common approach starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to carbonylation to introduce the carbonyl group, resulting in 5-bromopyridine-3-carbonyl chloride . The final step involves coupling this intermediate with 4-methoxy-1,4’-bipiperidine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as sodium borohydride for reduction or potassium permanganate for oxidation are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce alcohols or carboxylic acids.

Scientific Research Applications

1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used in the study of enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the bipiperidine structure can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Bipiperidine Derivatives

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related bipiperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Application Source
1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine C₁₇H₂₄BrN₃O₂ 382.30 5-Bromopyridine-3-carbonyl, 4-methoxy Under investigation (e.g., CFTR correctors) Synthetic intermediates
Irinotecan Hydrochloride (Related Compound C) C₃₂H₃₆N₄O₆·HCl 609.11 (anhydrous) Quinoline ester linked to bipiperidine Antitumor (topoisomerase inhibitor) FDA-approved chemotherapy
Piritramide C₂₃H₂₈N₄O 376.50 3-Cyano-3,3-diphenylpropyl, 4-carboxamide Opioid analgesic Synthetic opioid
3-{1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one C₁₈H₂₂N₆O₂S 386.47 Thienotriazinone core, 3,5-dimethylpyrazole-propanoyl Not specified (likely kinase inhibitor) Research compound
Key Observations :

This contrasts with Irinotecan’s bulky quinoline ester substituent, critical for DNA topoisomerase I inhibition . Piritramide’s 3-cyano-3,3-diphenylpropyl group enhances lipophilicity, favoring opioid receptor interactions .

The 4-methoxy group in the target compound may improve metabolic stability compared to non-methoxylated analogs .

Therapeutic Implications: Bromine in the target compound could enable halogen bonding with proteins (e.g., CFTR in cystic fibrosis), while Irinotecan’s ester linkage is essential for prodrug activation .

Biological Activity

1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a bipiperidine structure with a bromopyridine moiety and a methoxy group, which may influence its pharmacological properties. The presence of the bromine atom and the carbonyl group are critical for its interaction with biological targets.

Research indicates that compounds similar to 1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine often exhibit inhibitory activity against various kinases, which play crucial roles in cell signaling pathways. Specifically, studies have shown that such compounds can inhibit GSK-3β, IKK-β, and ROCK-1 kinases, which are involved in cell proliferation and survival pathways.

Table 1: Inhibitory Activity of Related Compounds

CompoundTarget KinaseIC50 (nM)Reference
Compound AGSK-3β8
Compound BIKK-β15
Compound CROCK-120

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of 1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine on various cell lines. The compound was tested at multiple concentrations (0.1, 1, 10, 50, and 100 µM) in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, others maintained cell viability.

Table 2: Cytotoxicity Results

Concentration (µM)Cell LineViability (%)
0.1HT-2295
1HT-2290
10HT-2285
50HT-2260
100HT-2230

Case Studies

Case Study 1: GSK-3β Inhibition
A study focusing on the inhibition of GSK-3β revealed that derivatives of bipiperidine structures showed promising inhibitory effects. The most potent compound had an IC50 value of 8 nM, indicating a strong potential for therapeutic applications in diseases like Alzheimer's where GSK-3β is implicated.

Case Study 2: Neuroprotection
Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The tested compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress.

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